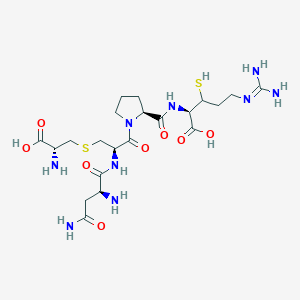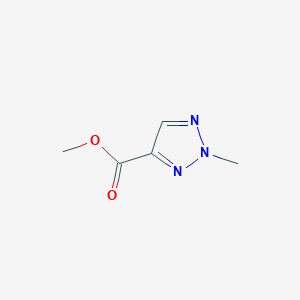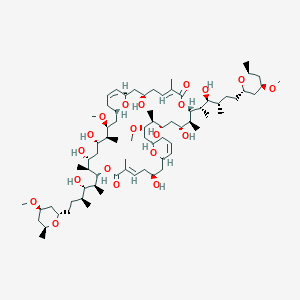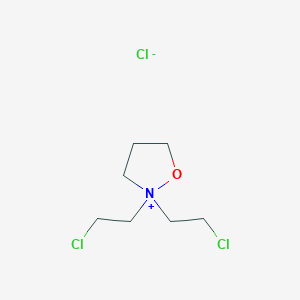
5-Chloro-3-methylbenzene-1,2-diamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-Chloro-3-methylbenzene-1,2-diamine involves nucleophilic substitution reactions and high-pressure conditions to facilitate the formation of cyclization products. One such example is the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with diamines under high pressure, leading to the formation of products by the substitution of nitro groups and/or ortho-chlorine atoms, depending on the amine used (Ibata, Zou, & Demura, 1995).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 5-Chloro-3-methylbenzene-1,2-diamine reveals complex patterns of substitution and molecular rearrangements. The chlorination of 4-methylbenzene-1,2-diamine leads to the formation of pentachloro ketone, which undergoes further transformations to yield various derivatives. X-ray crystal structure determinations provide insights into the structural configurations of these compounds (Calvert, Hartshorn, Robinson, & Wright, 1992).
Chemical Reactions and Properties
Chemical reactions involving compounds like 5-Chloro-3-methylbenzene-1,2-diamine demonstrate a range of reactivities and product formations. For instance, the phosphorus-nitrogen compounds synthesized from reactions between trimer N3P3Cl6 and diamines yield new spiro-cyclic and spiro-phosphazene derivatives, showcasing the versatility of these compounds in forming structurally diverse products (Ilter et al., 2004).
Physical Properties Analysis
The physical properties of related compounds, such as fluorinated polyimides derived from various aromatic dianhydrides, highlight the significance of molecular modifications on solubility, thermal stability, and mechanical strength. These properties are crucial for the application of these materials in high-performance areas (Yang & Hsiao, 2004).
Chemical Properties Analysis
The chemical properties of compounds analogous to 5-Chloro-3-methylbenzene-1,2-diamine, such as their reactivity under various conditions and their ability to form complex structures with unique functionalities, are fundamental for their application in synthesis and material science. The synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene by treating 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene with methylmagnesium chloride exemplifies the chemical versatility of these compounds (Reck & Winter, 1997).
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Polyimides
5-Chloro-3-methylbenzene-1,2-diamine has been utilized in the synthesis of fluorinated polyimides. These polyimides, synthesized from various aromatic dianhydrides, exhibit notable inherent viscosities and solubility in a range of solvents. Their applications include potential use in engineering plastics due to their impressive tensile strength, thermal stability, and low moisture absorption (Yang & Hsiao, 2004).
Applications in SNAr Reactions
The compound plays a role in the nucleophilic aromatic substitution (SNAr) reactions, specifically in the formation of cyclization products with various diamines under high pressure. This process has implications in the synthesis of complex organic compounds and intermediates in chemical synthesis (Ibata, Zou, & Demura, 1995).
Development of Organosoluble Polyimides
Research has demonstrated the use of 5-Chloro-3-methylbenzene-1,2-diamine in developing organosoluble and light-colored fluorinated polyimides. These materials, known for their excellent mechanical properties and high thermal stability, are crucial for high-performance applications in various industries (Yang & Chen, 2005).
Role in the Synthesis of Polyamides
The compound is integral in the synthesis of polyamides, particularly those with high molecular weights and amorphous character. These polyamides are known for their excellent solubility and thermal stability, making them suitable for various industrial applications (Liaw, Liaw, & Yu, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
5-chloro-3-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNVBPMFGXBWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363697 | |
| Record name | 5-chloro-3-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methylbenzene-1,2-diamine | |
CAS RN |
109671-52-5 | |
| Record name | 5-chloro-3-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-methylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)








![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)